N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Description
Evolution of Triazolo-Thiazole Hybrid Architectures in Medicinal Chemistry
The pharmacological relevance of triazolo-thiazole hybrids stems from their dual capacity to engage both hydrophilic and hydrophobic binding pockets. Key developmental milestones include:
The subject compound introduces three critical modifications to this scaffold:
- 2-Fluorophenyl substitution : Modulates electron density at the triazole C2 position (Hammett σ~para~ = +0.06)
- Ethylbenzamide sidechain : Projects hydrogen-bond donor/acceptor groups into solvent-exposed regions
- 6-Position alkyl linkage : Balances lipophilicity (clogP = 2.8 predicted) with topological polar surface area (TPSA = 78 Ų)
X-ray crystallographic studies of analogous compounds reveal that the triazolo-thiazole core adopts a planar conformation in protein binding pockets, enabling simultaneous:
Structural Significance of Fluorinated Aryl Groups in Bioactive Molecule Design
The 2-fluorophenyl group confers three principal advantages:
Electronic Effects
- Fluorine's -I effect increases triazole ring electrophilicity (ΔpK~a~ ≈ 0.5 vs phenyl)
- Ortho-fluorine creates a dipole moment (1.47 D) that aligns with target protein electrostatic fields
Stereoelectronic Modulation
- C-F bond restricts aryl ring rotation (barrier ≈ 5 kcal/mol)
- Preorganizes the molecule for target binding, reducing entropy penalty
Metabolic Stability
- Fluorine blocks cytochrome P450 oxidation at adjacent positions (ortho effect)
- Extends plasma half-life compared to non-fluorinated analogs (t~1/2~ increase >2× in murine models)
Comparative analysis of fluorinated vs non-fluorinated derivatives demonstrates:
| Parameter | 2-Fluorophenyl Derivative | Phenyl Analog |
|---|---|---|
| Target Binding Affinity | K~d~ = 12 nM | K~d~ = 38 nM |
| Metabolic Clearance | 15 mL/min/kg | 29 mL/min/kg |
| Plasma Protein Binding | 92% | 88% |
The ethylbenzamide sidechain further enhances these properties through:
- Amide group participation in β-sheet mimicry (common in kinase inhibitors)
- Benzene ring contribution to hydrophobic contacts (ΔG~binding~ ≈ -1.2 kcal/mol)
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c20-16-9-5-4-8-15(16)17-22-19-24(23-17)14(12-26-19)10-11-21-18(25)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQCMIBXBXTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Coupling Reactions: The fluorophenyl group and benzamide moiety are introduced through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
General Chemical Reactions of Related Compounds
Compounds with similar structures, such as those containing triazole and thiazole rings, can undergo various chemical reactions:
-
Nucleophilic Substitution : These compounds can react with nucleophiles to replace functional groups, enhancing their reactivity and biological activity.
-
Electrophilic Addition : The presence of reactive functional groups allows for electrophilic additions, which can modify the compound's properties.
-
Cyclization Reactions : The triazole-thiazole core can participate in cyclization reactions, forming new heterocyclic compounds.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Presence of nucleophile, controlled temperature | Replacement of functional groups |
| Electrophilic Addition | Presence of electrophile, solvent choice | Addition of functional groups |
| Cyclization Reactions | High temperature, catalysts | Formation of new heterocycles |
Potential Chemical Reactions of N-{2-[2-(2-fluorophenyl)- triazolo[3,2-b] thiazol-6-yl]ethyl}benzamide
Given its structure, N-{2-[2-(2-fluorophenyl)- triazolo[3,2-b]thiazol-6-yl]ethyl}benzamide could undergo reactions such as:
-
Hydrolysis of the Amide Group : Under acidic or basic conditions, the benzamide group could be hydrolyzed to form a carboxylic acid.
-
Modification of the Fluorophenyl Moiety : The fluorine atom could be replaced by other functional groups through nucleophilic aromatic substitution reactions.
| Potential Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis of Amide | Acidic or basic conditions | Formation of carboxylic acid |
| Modification of Fluorophenyl | Presence of nucleophile, high temperature | Replacement of fluorine |
Scientific Research Applications
Anti-inflammatory Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide has shown promising results as an anti-inflammatory agent. Its mechanism involves inhibition of key inflammatory pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway. Studies indicate that compounds with similar structures exhibit dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4), leading to reduced levels of pro-inflammatory cytokines like TNFα .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell cycle progression and the induction of oxidative stress . The thiazole moiety is known for enhancing the bioactivity of compounds against various cancer types.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Its effectiveness against bacterial strains has been attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes . The fluorophenyl group enhances lipophilicity, allowing better penetration into microbial membranes.
Case Study 1: In Vivo Efficacy in Inflammatory Models
A study conducted on rodent models showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups. The study measured serum levels of inflammatory markers and observed a marked decrease in TNFα and IL-6 levels post-treatment .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
In vitro studies using MCF-7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents . This suggests potential for further development as a targeted therapy.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on molecular formula C₁₉H₁₅FN₄OS.
Core Heterocycle Variations
Triazolo[3,2-b]thiazole vs. Imidazo[1,2-b]triazine (Capmatinib):
The target compound’s triazolothiazole core is more planar and electron-deficient compared to Capmatinib’s imidazotriazine, which may influence membrane permeability and target selectivity. Capmatinib’s imidazotriazine core is critical for c-Met kinase inhibition, suggesting that the target compound’s triazolothiazole could target distinct enzymes or receptors .- Triazolo[3,2-b]thiazole vs. This contrasts with the target compound’s thiazole ring, which may prioritize aromatic π-π stacking .
Substituent Effects
- Fluorine Position (2- vs. Fluorine at the 2-position also alters electron-withdrawing effects, which could modulate metabolic stability .
- Benzamide vs. Sulfonamide/Ethanediamide (896012-16-1, 894032-90-7): The benzamide group in the target compound facilitates hydrogen bonding via the carbonyl oxygen, whereas sulfonamides (e.g., 896012-16-1) offer stronger acidity and hydrogen-bond acceptor capacity.
Pharmacokinetic and Physicochemical Properties
Molecular Weight and Lipophilicity:
The target compound’s estimated molecular weight (~388.4) is lower than Capmatinib’s (412.43), suggesting better compliance with Lipinski’s rule of five. However, analogs with sulfonamide or ethanediamide groups (e.g., 536.62 in 896012-16-1) may face challenges in passive diffusion .Trifluoromethyl Substitution (PubChem Compound): The trifluoromethyl group in the PubChem analog () enhances electronegativity and metabolic resistance, a feature absent in the target compound but valuable for optimizing half-life .
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activity, mechanism of action, and potential applications based on recent research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C19H18FN5OS
- CAS Number : 946206-46-8
This compound belongs to the class of triazolothiazole derivatives and is characterized by a unique structure that includes a triazole ring fused with a thiazole ring and a sulfonamide group. Its structural features contribute significantly to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of Hydrazide Intermediate : Reaction of 2-fluorobenzoyl chloride with hydrazine hydrate.
- Cyclization : The hydrazide intermediate undergoes cyclization with thiourea to form the triazolothiazole core.
- Final Sulfonation : The triazolothiazole is sulfonated with 4-methylbenzenesulfonyl chloride under basic conditions.
These methods can be optimized for industrial production to enhance yield and reduce environmental impact through the use of continuous flow reactors and recyclable solvents .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that derivatives of triazoles can act as effective antibacterial agents against various pathogens:
- Minimum Inhibitory Concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125–8 |
| Escherichia coli | 0.5–16 |
| Pseudomonas aeruginosa | 0.5–8 |
Anticancer Activity
Research indicates that compounds within the triazole class have potential anticancer properties. The mechanism often involves the inhibition of specific enzymes that are critical for cancer cell proliferation. For instance, compounds have been shown to inhibit carbonic anhydrase and cholinesterase activities .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This suggests its potential utility in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzyme active sites (e.g., carbonic anhydrase), preventing substrate interactions and subsequent enzyme activity.
This mechanism highlights the importance of the compound's structural features in determining its pharmacological effects .
Case Studies
Several studies have evaluated the biological activity of similar triazole derivatives:
- Antibacterial Study : A series of triazole derivatives were tested against various bacterial strains; compounds exhibiting MIC values lower than standard antibiotics demonstrated superior efficacy .
- Anticancer Research : Triazole derivatives were evaluated for their cytotoxic effects on cancer cell lines; significant inhibition of cell growth was observed in several cases .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide, and how do reaction parameters affect yield?
The synthesis involves multi-step protocols, including cyclocondensation of thiazole precursors with fluorinated aryl groups. Key steps include:
- Thiazole Ring Formation : Using 2-fluorophenyl isothiocyanate and ethylenediamine derivatives under reflux in THF ().
- Triazole Fusion : Oxidative cyclization with iodine or H₂O₂ to form the triazolo-thiazole core ().
- Amide Coupling : Benzamide attachment via EDC/HOBt-mediated coupling ().
Yield optimization requires precise temperature control (60–80°C), inert atmospheres, and purification via column chromatography (silica gel, ethyl acetate/hexane). Impurities >5% reduce bioactivity, necessitating HPLC validation (≥95% purity) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- X-ray Crystallography : Resolves stereochemistry and confirms fused triazolo-thiazole systems (e.g., C–F bond angles in ).
- Multinuclear NMR : ¹⁹F NMR identifies fluorine substitution patterns; ¹H/¹³C NMR confirms regioselectivity ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (error <2 ppm).
- HPLC-DAD : Monitors purity (>95%) and detects byproducts ().
Advanced Research Questions
Q. How can discrepancies in reported IC₅₀ values for kinase inhibition be systematically addressed?
Contradictions arise from:
- Assay Variability : Cell lines (HEK293 vs. HeLa) and ATP concentrations (1 mM vs. 10 µM).
- Compound Stability : Hydrolysis of the amide bond under physiological pH (t½ <24 hrs).
Resolution : - Standardize assays using recombinant kinases (e.g., JAK3) and fixed ATP levels.
- Conduct stability studies via LC-MS to identify degradation products .
Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes, and how do these align with experimental data?
- Molecular Dynamics (MD) Simulations : Assess binding to CYP3A4/2D6 active sites (AMBER or GROMACS). Fluorophenyl groups exhibit π-π stacking with heme porphyrin ().
- Docking Scores (Glide SP) : Correlate with experimental IC₅₀ (R² = 0.89).
- Metabolite Prediction : MetaSite software identifies N-dealkylation as the primary metabolic pathway, confirmed via in vitro microsomal assays .
Q. What structural modifications enhance blood-brain barrier (BBB) permeability while retaining target affinity?
- LogP Optimization : Introduce methyl groups to increase lipophilicity (LogP from 2.1 to 3.5).
- P-glycoprotein Efflux Avoidance : Replace benzamide with trifluoromethylpyridine ().
- In Silico BBB Prediction : Use SwissADME; validate with in situ rat brain perfusion models .
Q. How do fluorine substituents influence the compound’s photostability and aggregation in aqueous media?
- Photodegradation Studies : UV irradiation (254 nm) shows 2-fluorophenyl groups reduce degradation by 40% vs. non-fluorinated analogs.
- Dynamic Light Scattering (DLS) : Aggregation occurs at >50 µM in PBS (pH 7.4), mitigated by PEGylation ().
Methodological Tables
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Target Kinase | IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|---|
| Target Compound | JAK3 | 18 ± 2 | 2.1 | |
| 3-(4-Fluorophenyl) Analog | JAK3 | 42 ± 5 | 2.8 | |
| Non-Fluorinated Analog | JAK3 | 120 ± 15 | 1.9 |
Q. Table 2: Optimization of Reaction Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Thiazole Formation | THF | None | 80 | 65 |
| Triazole Cyclization | DCM | I₂ | 25 | 72 |
| Amide Coupling | DMF | EDC/HOBt | 0–25 | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
